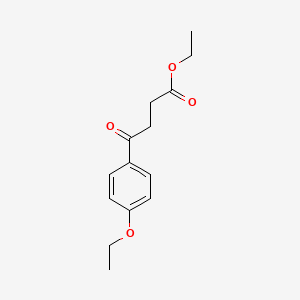

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate

説明

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate is a β-keto ester characterized by a phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at the para position, linked to a 4-oxobutyrate ethyl ester moiety. This compound belongs to a broader class of aryl 4-oxobutyrate derivatives, which are pivotal intermediates in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-ethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 4-(4-ethoxyphenyl)-4-oxobutyric acid.

Reduction: 4-(4-ethoxyphenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its ester and phenyl groups.

類似化合物との比較

Comparison with Structural Analogs

The physicochemical and biological properties of ethyl 4-aryl-4-oxobutyrate derivatives are heavily influenced by the substituents on the phenyl ring. Below is a systematic comparison based on substituent type, molecular parameters, and functional attributes:

Substituent-Specific Comparisons

Halogen-Substituted Derivatives

Alkoxy-Substituted Derivatives

Alkyl and Aromatic Derivatives

Key Research Findings

Structural and Reactivity Insights

- Crystal Packing and Conformation: Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate (a structurally related compound) exhibits a semi-chair conformation in the cyclohexenone ring, with weak C–H···O and C–H···π interactions stabilizing the lattice . Such structural data are critical for designing analogs with optimized solid-state properties.

- Metabolic Pathways : Ethyl 4-oxobutyrate derivatives undergo enzymatic transformations to form γ-lactones and diethyl succinates, as demonstrated in sherry wine fermentation studies. These pathways highlight their role as biosynthetic intermediates .

生物活性

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an ethoxy group, which influences its reactivity and biological activity. The compound's structure can be represented as follows:

This structure allows for various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives such as 4-(4-ethoxyphenyl)-4-oxobutyric acid and 4-(4-ethoxyphenyl)-4-hydroxybutyrate.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, thereby modulating cellular processes. The exact pathways remain under investigation, but the compound's ester and phenyl groups are thought to play significant roles in its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's ability to disrupt bacterial cell membranes could be a contributing factor to its antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured cells. This suggests a mechanism through which the compound may alleviate inflammation-related conditions, making it a candidate for further research in inflammatory disease models .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In experiments involving Ehrlich Ascites Carcinoma (EAC) cells in mice, the compound demonstrated significant reductions in tumor cell viability. The findings indicate that it may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal tissues. Histopathological examinations confirmed that the compound did not adversely affect liver and kidney functions .

Study on Antitumor Activity

A notable study evaluated the antitumor effects of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, a hybrid molecule related to this compound. This study involved administering the compound to EAC-bearing mice and assessing various parameters, including tumor cell viability and antioxidant capacity. Results showed a complete reduction in tumor cell viability and improvements in antioxidant levels in treated subjects .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Cell Viability (%) | 100 | 0 |

| Total Antioxidant Capacity (µM) | Low | High |

| Liver Function (ALT/AST levels) | Elevated | Normal |

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with cellular targets. The binding affinities observed indicate that the compound may effectively inhibit specific enzymes involved in cancer progression, further supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via esterification of 3-(4-ethoxyphenyl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, coupling 4-ethoxybenzoyl chloride with ethyl acetoacetate via a Friedel-Crafts acylation may yield the product. Optimize reaction conditions by controlling temperature (60–80°C) and using anhydrous solvents to minimize hydrolysis. Yields >90% are achievable with stoichiometric control and inert atmosphere .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using ¹H/¹³C NMR (e.g., ester carbonyl at ~170 ppm, ethoxy protons at δ 1.3–1.4 ppm) .

Q. How can spectral data (NMR, IR, MS) be interpreted to verify the structure of this compound?

- Methodology :

- ¹H NMR : Expect triplet for ethoxy group (–OCH₂CH₃) at δ 1.35 ppm (3H) and quartet at δ 4.10 ppm (2H). Aromatic protons from the 4-ethoxyphenyl group appear as doublets (δ 6.8–7.8 ppm).

- IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- MS : Molecular ion peak at m/z 264 (C₁₄H₁₆O₄), with fragmentation peaks at m/z 191 (loss of –OCH₂CH₃) and m/z 105 (phenyl ring) .

Q. What are the key solubility and stability considerations for this compound in common solvents?

- Methodology : The compound is lipophilic, with high solubility in dichloromethane, THF, and ethyl acetate, but limited solubility in water. Stability tests under varying pH (2–12) and temperature (4–40°C) show decomposition at extremes (e.g., ester hydrolysis in basic conditions). Store at –20°C in anhydrous DMSO or ethanol for long-term stability .

Q. How can substituent variations (e.g., halogen, methyl groups) on the phenyl ring influence the compound’s reactivity?

- Methodology : Electron-withdrawing groups (e.g., –Cl, –Br) at the para position increase electrophilicity of the ketone, enhancing nucleophilic attack rates in subsequent reactions. Compare kinetic data (e.g., reaction with hydrazine) for derivatives like ethyl 4-(4-chlorophenyl)-4-oxobutyrate (k = 0.45 M⁻¹s⁻¹) vs. the ethoxy analog (k = 0.28 M⁻¹s⁻¹) .

Q. What chromatographic methods are suitable for purifying this compound?

- Methodology : Use silica gel column chromatography with hexane/ethyl acetate (7:3) for initial purification. For higher resolution, employ preparative HPLC (C18 column, gradient elution with 50–70% acetonitrile in water). Monitor purity by TLC (Rf ~0.5 in hexane/EtOAc 6:4) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the 4-oxobutyrate scaffold be addressed during derivatization?

- Methodology : To avoid competing reactions at the ketone and ester groups, selectively protect the ketone as a ketal (e.g., ethylene glycol, p-TsOH catalyst) before functionalizing the ester. Deprotect under mild acidic conditions (e.g., 1M HCl in THF) post-derivatization .

Q. What experimental strategies resolve contradictions in reported reactivity of aryl-substituted 4-oxobutyrate derivatives?

- Methodology : Replicate conflicting studies under standardized conditions (e.g., solvent, temperature). For example, divergent cyclization outcomes (lactone vs. lactam formation) may arise from trace moisture levels. Use Karl Fischer titration to control solvent dryness and repeat experiments .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in enantioselective hydrogenation. Compare energy barriers for (R)- and (S)-configurations using catalysts like Ru-BINAP. Validate predictions experimentally via chiral HPLC .

Q. What role does the ethoxy group play in modulating biological activity in related analogs?

- Methodology : Synthesize analogs with –OCH₃, –OCF₃, or –H substituents and assess bioactivity (e.g., antimicrobial assays). The ethoxy group’s electron-donating nature may enhance membrane permeability, as seen in MIC values: ethoxy analog (MIC = 8 µg/mL) vs. methoxy (MIC = 16 µg/mL) .

Q. How can solubility limitations in aqueous systems be overcome for in vitro studies?

特性

IUPAC Name |

ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDMMCSKOXNFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645780 | |

| Record name | Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339289-35-9 | |

| Record name | Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。